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Compound of Interest

Compound Name: 3-(tert-Butyl)-5-iodo-1H-pyrazole

Cat. No.: B566881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

reactivity of substituted 3-iodo-1H-pyrazoles. These compounds are valuable intermediates in

medicinal chemistry and materials science, primarily due to the versatility of the carbon-iodine

bond in cross-coupling reactions. This document details experimental protocols, presents key

characterization data in a structured format, and illustrates important reaction pathways.

Synthesis of Substituted 3-Iodo-1H-Pyrazoles
The introduction of an iodine atom at the C3 position of the pyrazole ring can be achieved

through various synthetic strategies. A common approach involves the protection of the

pyrazole nitrogen, followed by lithiation and subsequent quenching with an iodine source.

Alternatively, direct iodination of the pyrazole ring can be employed using specific iodinating

agents.

N-Protection, Lithiation, and Iodination
A widely used method for the synthesis of 3-iodo-1H-pyrazoles involves a three-step process:

protection of the N-H proton, deprotonation at the C3 position, and subsequent reaction with

iodine.[1][2] The use of a protecting group is often necessary to prevent side reactions and to

direct the regioselectivity of the iodination.[3][4] Common protecting groups include tert-

butoxycarbonyl (Boc) and (2-trimethylsilyl)ethoxymethyl (SEM).[1][2]
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Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate[2]

Protection: To a solution of 3-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5

equivalents) in dichloromethane, Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) is added

at room temperature. The reaction mixture is stirred overnight. The organic layer is then

washed with a saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated

under reduced pressure. The crude product is purified by recrystallization from n-hexane to

yield tert-butyl 3-iodo-1H-pyrazole-1-carboxylate.[2]

Deprotection (if required): The Boc group can be removed under acidic conditions to yield

the N-unprotected 3-iodo-1H-pyrazole.

Direct Iodination Methods
Direct iodination of the pyrazole ring at the C4 position is a common electrophilic substitution

reaction.[3] However, achieving selective iodination at the C3 position can be more challenging

and often requires specific reagents and conditions. One reported method utilizes ceric

ammonium nitrate (CAN) and elemental iodine.[4]

Experimental Protocol: CAN-Mediated Iodination of 1-Aryl-3-CF₃-1H-pyrazoles at C4[4]

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in a suitable solvent such as acetonitrile.

Add elemental iodine (I₂) to the solution.

Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or

LC-MS.

Upon completion, quench the reaction with a solution of sodium thiosulfate.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.[4]
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Spectroscopic Characterization
The structural elucidation of substituted 3-iodo-1H-pyrazoles relies heavily on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and substitution

pattern of 3-iodo-1H-pyrazoles. The chemical shifts and coupling constants of the pyrazole ring

protons and carbons are characteristic and provide valuable structural information.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Substituted 3-Iodo-1H-Pyrazoles
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Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

tert-Butyl 3-iodo-

1H-pyrazole-1-

carboxylate

DMSO-d₆

1.57 (s, 9H,

3×CH₃), 6.76 (d,

J=2.8 Hz, 1H, Ar-

H), 8.16 (d,

J=2.8 Hz, 1H, Ar-

H)

27.9, 86.1,

104.6, 118.2,

133.6, 146.4

[2]

1-(1-

Ethoxyethyl)-4-

iodo-3-nitro-1H-

pyrazole

CDCl₃

1.19 (t, J=7.0 Hz,

3H, CH₂CH₃),

1.70 (d, J=6.0

Hz, 3H, CHCH₃),

3.45-3.62 (m,

2H, CH₂CH₃),

5.54 (q, J=6.0

Hz, 1H, NCH),

8.33 (s, 1H, Ar-

H)

14.8, 22.4, 65.5,

90.1, 92.5,

127.5, 139.4

[2]

3-Iodo-1H-

pyrazolo[3,4-

b]pyridine

CDCl₃

7.22-7.25 (m,

1H), 7.89 (dd,

J=8.4, 1.6 Hz,

1H), 8.64 (dd,

J=4.8, 1.6 Hz,

1H), 13.18 (br,

1H)

Not Reported [5]

Mass Spectrometry and Infrared Spectroscopy
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact

mass, confirming the elemental composition. Infrared spectroscopy helps to identify the

functional groups present in the molecule.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data
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Compound MS (m/z)
HRMS (ES)
[M+Na]⁺

IR (cm⁻¹) Reference

tert-Butyl 3-iodo-

1H-pyrazole-1-

carboxylate

194 (M-Boc,

100%)

316.9757 (found

316.9757)
Not Reported [2]

1-(1-

Ethoxyethyl)-4-

iodo-3-nitro-1H-

pyrazole

311 (M⁺, 2%)
333.9659 (found

333.9658)
Not Reported [2]

3-Iodo-1H-

pyrazolo[3,4-

b]pyridine

245 (M⁺) Not Reported Not Reported [5]

4-Iodo-1H-

pyrazole
Not Reported Not Reported

3110 (N-H

stretch)
[6]

X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including

bond lengths, bond angles, and intermolecular interactions in the solid state. While

crystallographic data for a wide range of 3-iodo-1H-pyrazoles is limited, data for related

structures provides valuable insights into their solid-state packing and non-covalent

interactions.

Table 3: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine[5]
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Parameter Value

Formula C₆H₄IN₃

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.7999 (13)

b (Å) 7.7939 (9)

c (Å) 17.406 (2)

β (°) 101.748 (2)

V (Å³) 1434.5 (3)

Z 8

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where

pairs of molecules are connected into inversion dimers through N—H⋯N hydrogen bonds.[5]

Furthermore, C—I⋯N halogen bonds link these dimers into zigzag chains.[5]

Reactivity and Applications: The Sonogashira
Coupling
A primary application of 3-iodo-1H-pyrazoles in synthetic chemistry is their use as substrates in

palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction

forms a carbon-carbon bond between the sp²-hybridized carbon of the pyrazole and a terminal

alkyne, providing a powerful tool for the synthesis of complex molecules.[2][7] The reactivity of

halopyrazoles in these reactions generally follows the trend I > Br > Cl.[7]

Experimental Protocol: Standard Copper-Co-catalyzed Sonogashira Coupling of a 4-

Iodopyrazole[7]

To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate

(1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).
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Add the terminal alkyne (1.2 eq) to the mixture.

Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and

monitor by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms
Synthesis of 3-Iodo-1H-pyrazole via N-Protection and
Iodination
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Synthesis of 3-Iodo-1H-pyrazole

1H-Pyrazole

N-Protected Pyrazole
(e.g., SEM-protected)

SEMCl, NaH

Lithiation
(n-BuLi, -78°C)

Iodination
(I₂)

N-Protected
3-Iodo-1H-pyrazole

Deprotection

3-Iodo-1H-pyrazole

Click to download full resolution via product page

Caption: Synthetic pathway to 3-iodo-1H-pyrazole.

Sonogashira Coupling Catalytic Cycle
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Sonogashira Coupling Mechanism

Pd(0)L₂

Oxidative Addition

R-Pd(II)-I(L₂)

Transmetalation

R-Pd(II)-C≡CR'(L₂)

Reductive Elimination

Regeneration

R-C≡CR'

3-Iodo-1H-pyrazole (R-I) Terminal Alkyne (R'-C≡CH)

Copper Cycle
(CuI, Base)

Cu-C≡CR'

Click to download full resolution via product page

Caption: Palladium-copper catalytic cycle for Sonogashira coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b566881?utm_src=pdf-custom-synthesis
https://www.beilstein-journals.org/bjoc/articles/20/128
https://www.beilstein-journals.org/bjoc/articles/20/128
https://www.arkat-usa.org/get-file/51578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.benchchem.com/pdf/identifying_side_reactions_in_the_synthesis_of_iodinated_pyrazoles.pdf
https://pubs.acs.org/doi/10.1021/ja01068a019
https://www.mdpi.com/2073-4352/13/7/1101
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_4_Halo_pyrazoles_in_Cross_Coupling_Reactions.pdf
https://www.benchchem.com/product/b566881#characterization-of-substituted-3-iodo-1h-pyrazoles
https://www.benchchem.com/product/b566881#characterization-of-substituted-3-iodo-1h-pyrazoles
https://www.benchchem.com/product/b566881#characterization-of-substituted-3-iodo-1h-pyrazoles
https://www.benchchem.com/product/b566881#characterization-of-substituted-3-iodo-1h-pyrazoles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b566881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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